3-Cyanoazetidine-1-sulfonamide
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Overview
Description
3-Cyanoazetidine-1-sulfonamide is an organosulfur compound characterized by the presence of a cyano group attached to an azetidine ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanoazetidine-1-sulfonamide typically involves the reaction of azetidine derivatives with sulfonyl chlorides in the presence of a base. One common method includes the use of azetidine-1-sulfonyl chloride, which reacts with cyanide sources under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with bases like triethylamine or sodium hydroxide to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Cyanoazetidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfonyl azetidine derivatives.
Reduction: Aminoazetidine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyanoazetidine-1-sulfonamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyanoazetidine-1-sulfonamide is primarily attributed to its ability to interact with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The cyano group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity .
Comparison with Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with other drugs to treat infections.
Sulfonimidates: Sulfur (VI) species used as intermediates in organic synthesis.
Uniqueness: 3-Cyanoazetidine-1-sulfonamide stands out due to its unique combination of a cyano group and an azetidine ring, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
IUPAC Name |
3-cyanoazetidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2S/c5-1-4-2-7(3-4)10(6,8)9/h4H,2-3H2,(H2,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKNGGGATQRNTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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